molecular formula C14H18FNO6 B146050 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside CAS No. 135608-47-8

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside

Cat. No.: B146050
CAS No.: 135608-47-8
M. Wt: 315.29 g/mol
InChI Key: TWDDRJQCEWZUGG-DHGKCCLASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside typically involves the glycosylation of a glucopyranoside derivative with a fluorophenyl group. The reaction conditions often require the use of a catalyst and a solvent to facilitate the glycosylation process .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .

Scientific Research Applications

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in various chemical reactions and synthesis processes.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: For the development of diagnostic tools and therapeutic agents.

    Industry: In the production of specialized chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside is unique due to its specific fluorophenyl group, which enhances its binding affinity and specificity for certain biological targets. This makes it particularly valuable in proteomics research and other specialized applications .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(4-fluorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDDRJQCEWZUGG-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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